IDO1 Inhibitory Potency: 5-Nitro-1H-indole-3-carbonitrile vs. Unsubstituted Indole-3-carbonitrile
5-Nitro-1H-indole-3-carbonitrile demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan catabolism. This activity is a direct consequence of its specific substitution pattern. In contrast, the unsubstituted parent compound, indole-3-carbonitrile, is a far weaker inhibitor [1][2].
| Evidence Dimension | IDO1 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1 in P815 cells) |
| Comparator Or Baseline | IC50 = 80,000 nM for indole-3-carbonitrile (mouse TDO, a structurally related enzyme) |
| Quantified Difference | ~6,150-fold greater potency for the target compound |
| Conditions | Cell-based assay measuring L-Kynurenine reduction by HPLC after 16-hour incubation for the target compound [1]; cell-based assay measuring kynurenine production after 8-hour incubation for the comparator [2]. |
Why This Matters
This >6000-fold difference in potency confirms that the 5-nitro substitution is a critical pharmacophore for high-affinity IDO1/TDO inhibition, making the unsubstituted analog an unsuitable and ineffective substitute for any application targeting this pathway.
- [1] BindingDB. (2019). BDBM50514753 (5-nitro-1H-indole-3-carbonitrile). Affinity Data for Indoleamine 2,3-dioxygenase 1. IC50 = 13 nM. View Source
- [2] BindingDB. (2019). BDBM50127708 (Indole-3-carbonitrile). Affinity Data for Tryptophan 2,3-dioxygenase (TDO). IC50 = 80,000 nM. View Source
